molecular formula C8H22OSSi2 B14441619 Trimethylsilyl 2-trimethylsiloxyethyl sulfide CAS No. 78921-31-0

Trimethylsilyl 2-trimethylsiloxyethyl sulfide

Katalognummer: B14441619
CAS-Nummer: 78921-31-0
Molekulargewicht: 222.50 g/mol
InChI-Schlüssel: XCBOVFFZLIBFBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethylsilyl 2-trimethylsiloxyethyl sulfide is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 2-trimethylsiloxyethyl sulfide typically involves the reaction of trimethylsilyl chloride with a suitable sulfide precursor under controlled conditions. Common reagents include trimethylsilyl chloride and lithium sulfide in solvents like acetonitrile . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl 2-trimethylsiloxyethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Tetrabutylammonium fluoride in solvents like tetrahydrofuran is often used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl 2-trimethylsiloxyethyl sulfide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of trimethylsilyl 2-trimethylsiloxyethyl sulfide involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect functional groups during synthesis, and enhance the volatility of compounds for analytical purposes . The pathways involved often include the formation and cleavage of silicon-oxygen and silicon-sulfur bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethylsilyl 2-trimethylsiloxyethyl sulfide is unique due to its dual functionality, combining the properties of trimethylsilyl groups with the reactivity of a sulfide. This combination allows for versatile applications in synthesis, protection, and modification of various compounds.

Eigenschaften

CAS-Nummer

78921-31-0

Molekularformel

C8H22OSSi2

Molekulargewicht

222.50 g/mol

IUPAC-Name

trimethyl(2-trimethylsilyloxyethylsulfanyl)silane

InChI

InChI=1S/C8H22OSSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3

InChI-Schlüssel

XCBOVFFZLIBFBZ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OCCS[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.